4-isopropyl-1-methyl-3-(1-(2-(p-tolyloxy)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-3-YL}-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a triazolone ring, a piperidine moiety, and a phenoxyacetyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-3-YL}-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Moiety: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the piperidine ring.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine derivative with 4-methylphenoxyacetyl chloride under basic conditions.
Formation of the Triazolone Ring: This step involves the cyclization of the intermediate with appropriate reagents to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-3-YL}-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-3-YL}-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-3-YL}-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-METHOXY-3-PHENYLAMINO-PROPAN-2-OL: A compound with similar structural features but different functional groups.
Uniqueness
1-METHYL-3-{1-[2-(4-METHYLPHENOXY)ACETYL]PIPERIDIN-3-YL}-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H28N4O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methyl-5-[1-[2-(4-methylphenoxy)acetyl]piperidin-3-yl]-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H28N4O3/c1-14(2)24-19(21-22(4)20(24)26)16-6-5-11-23(12-16)18(25)13-27-17-9-7-15(3)8-10-17/h7-10,14,16H,5-6,11-13H2,1-4H3 |
InChI Key |
OWTLYYWPEMLDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)C3=NN(C(=O)N3C(C)C)C |
Origin of Product |
United States |
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